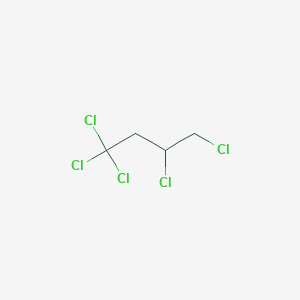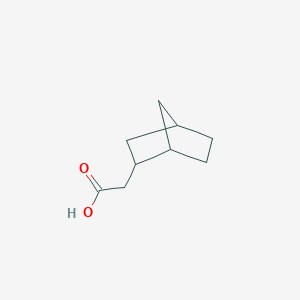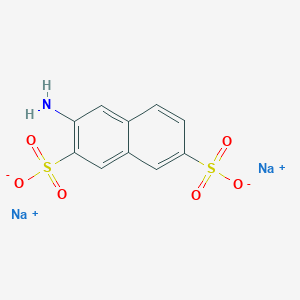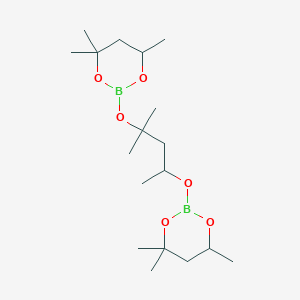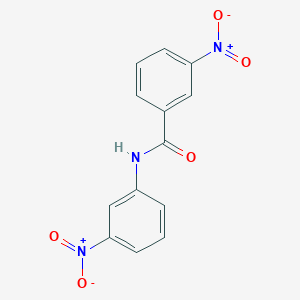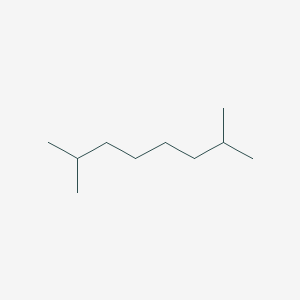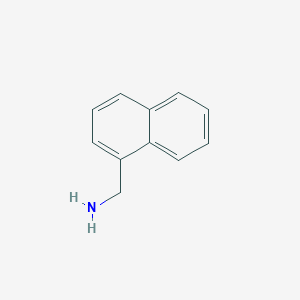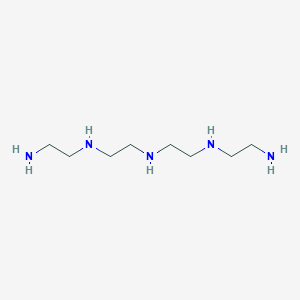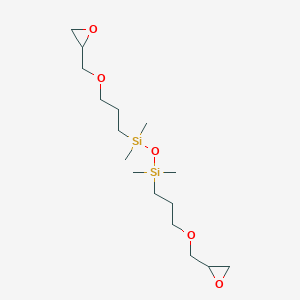
双(3-环氧丙基)四甲基二硅氧烷
概览
描述
Bis(3-glycidoxypropyl)tetramethyldisiloxane, also known as 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane, is an organosilicon compound . It has the empirical formula C16H34O5Si2 and a molecular weight of 362.61 .
Synthesis Analysis
This compound can be synthesized by reacting 1,1,3,3-Tetramethyldisiloxane with 1.1 equivalents of allyl glycidyl ether . The reaction is catalyzed by a phosphazene base and is carried out at a temperature of 90 °C .Molecular Structure Analysis
The molecule contains a total of 58 bonds, including 24 non-H bonds, 14 rotatable bonds, 2 three-membered rings, 4 aliphatic ethers, and 2 Oxiranes .Chemical Reactions Analysis
Bis(3-glycidoxypropyl)tetramethyldisiloxane can be used as a starting material to synthesize functional poly(siloxane amine)s via an amine-epoxy click polymerization .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a refractive index of 1.452 and a density of 0.996 g/mL at 20 °C . It has a boiling point of 184 °C at 2 mmHg .科研应用
修改环氧网络:将硅氧烷寡聚体如双(3-环氧丙基)四甲基二硅氧烷纳入环氧网络中,可以改善断裂韧性、吸水性和表面性能。双(3-环氧丙基)四甲基二硅氧烷与基于双酚A的二环氧丙烷基醚树脂的反应速率比传统固化剂更快。这导致改性产品的拉伸和冲击强度得到提高(Yilgor & Yilgor, 1998)。
合成聚硅氧烷:用于合成双(甲氧基羟基)-官能化聚硅氧烷,可用于生产性能改善的水性聚氨酯。合成过程涉及一系列反应,从双(3-环氧丙基)四甲基二硅氧烷开始,得到具有不同二甲基硅氧烷段长度的聚硅氧烷(Zhu et al., 2005)。
有机官能二硅氧烷的制备:通过将双(3-环氧丙基)四甲基二硅氧烷与芳香族氨基化合物如苯胺和对氨基苯甲酸反应,可获得新颖的有机官能二硅氧烷。由于不同反应条件导致的不同结构,这些化合物具有多样的应用(Harabagiu et al., 1995)。
合成高纯度硅氧烷二胺:由双(3-氨基丙基)四甲基二硅氧烷衍生的三甲基铵-3-氨基丙基二甲基硅氧酸盐作为环状硅氧烷的开环聚合催化剂。这导致高纯度、分子量高的硅氧烷二胺,与二异氰酸酯反应后产生具有良好弹性性能的硅氧烷聚脲(Hoffman & Leir, 1991)。
将硅氧烷段引入有机-无机结构:双(3-氨基丙基)四甲基二硅氧烷与不同对应物形成结晶盐,展示了硅氧烷段如何引入各种结构中。这些盐已被结构表征,并评估其热稳定性、湿度稳定性、溶液中的聚集能力和吸附能力(Bargan et al., 2020)。
铁茂硅氧烷衍生物聚合物的开发:铁茂和硅氧烷衍生物,包括1,3-双(氨基丙基)四甲基二硅氧烷,已用作合成缩聚聚合物的单体。这些聚合物表现出有趣的热性能、介向性、粘度计性能和溶解性能,并由于其独特性能在各个领域具有潜在应用(Cazacu et al., 2006)。
硫酸盐的表征和评估:由双(3-氨基丙基)四甲基二硅氧烷反应得到的双(3-铵基丙基)四甲基二硅氧烷硫酸盐已被结构表征并评估其性能。由于疏水和亲水基团的共存,它在表面活性方面表现出潜力,形成溶液中的胶束和聚集体(Nistor et al., 2012)。
Safety And Hazards
The compound is classified as a warning under the GHS system . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
未来方向
The compound has potential applications in the synthesis of functional poly(siloxane amine)s and polymer electrolyte membranes (PEM) for fuel cell applications . The introduction of a Si–O unit can efficiently enhance the fluorescence emission by weak interactions between a Si atom and an O atom from ether groups .
性质
IUPAC Name |
[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si2/c1-22(2,9-5-7-17-11-15-13-19-15)21-23(3,4)10-6-8-18-12-16-14-20-16/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIBZDZRPYQXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](C)(C)CCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31305-85-8 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80883318 | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-glycidoxypropyl)tetramethyldisiloxane | |
CAS RN |
126-80-7 | |
| Record name | 1,3-Bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC93976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 126-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(3-(2,3-epoxypropoxy)propyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



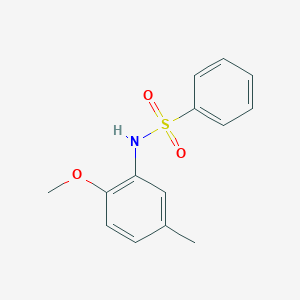

![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)
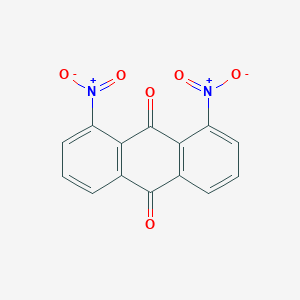
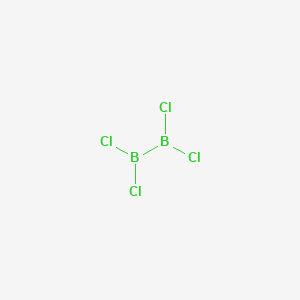
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
